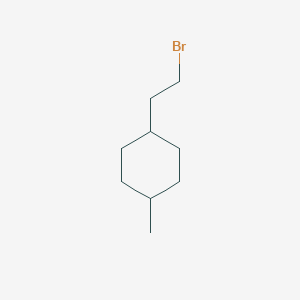

1-(2-Bromoethyl)-4-methylcyclohexane

説明

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, the reagents used, the conditions under which the reaction is carried out (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity or basicity, reactivity with common reagents, and stability .科学的研究の応用

Asymmetric Bromination

1-(2-Bromoethyl)-4-methylcyclohexane, as a derivative of 4-methylcyclohexene, is relevant in studies like the asymmetric bromination of 4-methylcyclohexene. This process yields a mixture of trans-3-cis-4-dibromo and cis-3-trans-4-dibromo-1-methylcyclohexane. These reactions, analyzed through various methods like polarimetry and NMR, contribute to understanding the stereochemistry and optical yields in organic synthesis (Bellucci, Giordano, Marsili & Berti, 1969).

Combustion and Pyrolysis

Methylcyclohexane, closely related to 1-(2-Bromoethyl)-4-methylcyclohexane, plays a role in fuel surrogates and is crucial in understanding combustion chemistry for larger cycloalkanes and practical fuels. Research involving pyrolysis and combustion intermediates of methylcyclohexane aids in developing kinetic models for fuel analysis (Wang et al., 2014).

Carbonium Ion Research

The study of 1-methylcyclopentyl cation, related to 1-(2-Bromoethyl)-4-methylcyclohexane, contributes to the broader understanding of carbonium ion stability and isomerization in hydrocarbon chemistry. This research is fundamental to organic chemistry, particularly in hydrocarbon isomerization and the study of reaction mechanisms (Olah et al., 1967).

Dielectric Study of Binary Liquids

The miscibility of binary liquids, one being an alcohol, with compounds like methylcyclohexane (closely related to 1-(2-Bromoethyl)-4-methylcyclohexane) is crucial in understanding solvent interactions and molecular behaviors in solutions. This research provides insights into the molecular interactions and compatibility in various chemical and industrial processes (Murthy & Tyagi, 2002).

Free Radical Reactions

Studies on free radical reactions, involving compounds like 1-chloro-1-methylcyclohexane, provide insights into the behavior of radicals in chemical synthesis and decomposition processes. This research is pivotal for understanding the mechanisms and products of free radical reactions in organic synthesis (Liu, 1956).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(2-bromoethyl)-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSACNFGNBSRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280878 | |

| Record name | 1-(2-bromoethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-4-methylcyclohexane | |

CAS RN |

5452-69-7 | |

| Record name | NSC18971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silane](/img/structure/B3053494.png)

![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)

![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)